molecular formula C12H15NO4 B1600035 Tert-butyl 3-formyl-4-hydroxyphenylcarbamate CAS No. 402826-43-1

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Cat. No. B1600035
M. Wt: 237.25 g/mol
InChI Key: ZIRPXIWFPWEAQR-UHFFFAOYSA-N
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Description

“Tert-butyl 3-formyl-4-hydroxyphenylcarbamate” is a chemical compound with the molecular formula C12H15NO4 . It has a molecular weight of 237.26 . The compound is a yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “Tert-butyl 3-formyl-4-hydroxyphenylcarbamate” is 1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16) . This indicates that the compound has a tert-butyl group attached to a carbamate group, which is in turn attached to a 3-formyl-4-hydroxyphenyl group .


Physical And Chemical Properties Analysis

“Tert-butyl 3-formyl-4-hydroxyphenylcarbamate” is a yellow solid . It has a molecular weight of 237.25200 . The compound has a LogP value of 2.62470, indicating its lipophilicity . It should be stored at 2-8℃ .

Scientific Research Applications

Organic Synthesis and Building Blocks

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, closely related to tert-butyl 3-formyl-4-hydroxyphenylcarbamate, have been developed from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines, showcasing their role as versatile intermediates in organic synthesis. The described transformations highlight their potential as building blocks for complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Protective Group Chemistry

The protection of hydroxyl groups as tert-butyldimethylsilyl derivatives is a fundamental technique in synthetic chemistry, enabling the selective functionalization of molecules. Such protective groups are stable under a variety of conditions and can be removed selectively, demonstrating the utility of tert-butyl carbamate derivatives in the synthesis of complex organic compounds, including prostaglandins (Corey & Venkateswarlu, 1972).

Antioxidant Research

Several studies have explored the antioxidant properties of tert-butyl phenyl carbamate derivatives. These compounds, due to their phenolic structure, exhibit potential as antioxidants, a property significant for applications in materials science, food preservation, and possibly in therapeutic contexts to mitigate oxidative stress (Lucarini, Pedulli, Valgimigli, Amorati, & Minisci, 2001).

Polymer Science

The development of biodegradable polymers from tert-butyl carbamate derivatives offers a promising avenue for creating environmentally friendly materials. These polymers, designed for degradation through a cascade of intramolecular reactions, highlight the potential of tert-butyl phenyl carbamate derivatives in the development of new materials with controlled degradation profiles, suitable for medical devices, drug delivery systems, and biodegradable packaging solutions (Dewit & Gillies, 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

tert-butyl N-(3-formyl-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRPXIWFPWEAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461294
Record name Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

CAS RN

402826-43-1
Record name Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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